1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

CNS depression pyrrolidinylurea in vivo pharmacology

This 1,3-disubstituted pyrrolidin-2-one urea uniquely combines a 3-fluorophenyl lactam substituent with an α-methylbenzyl (1-phenylethyl) urea terminus. Minor structural changes in this chemotype drastically shift pharmacological profiles from CNS depression to anti-inflammatory activity. Sourced for researchers probing CCR3 antagonism, FPRL1 signaling (US9181187B2 Markush), or novel serine hydrolase targets. Non-interchangeable with simpler diaryl ureas — verify target engagement with the precise substitution pattern crucial to your assay.

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 891104-42-0
Cat. No. B2896956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea
CAS891104-42-0
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
InChIInChI=1S/C19H20FN3O2/c1-13(14-6-3-2-4-7-14)21-19(25)22-16-11-18(24)23(12-16)17-9-5-8-15(20)10-17/h2-10,13,16H,11-12H2,1H3,(H2,21,22,25)
InChIKeyAVQSZSHMECROJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891104-42-0): Chemical Identity and Core Pharmacophore


1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea (CAS 891104-42-0) is a 1,3-disubstituted urea derivative constructed on a pyrrolidin-2-one scaffold. The molecule (C19H20FN3O2, MW 341.4) belongs to the class of pyrrolidinyl phenylureas, a chemotype that has been explored for CNS-modulating [1], anti-inflammatory (CCR3 antagonism) [2], and formyl peptide receptor-like 1 (FPRL1) agonist activities [3]. The 3-fluorophenyl substituent on the lactam nitrogen and the α-methylbenzyl group on the distal urea nitrogen differentiate this compound from simpler diaryl ureas and unsubstituted pyrrolidinyl ureas.

Structural Determinants That Preclude Simple Replacement of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea


Within the pyrrolidinyl phenylurea series, even minor modifications produce large shifts in target engagement and functional activity. The 1968 foundational study demonstrated that varying the N1‑substituent on the pyrrolidine ring while keeping the urea terminus constant could switch the dominant pharmacological effect from CNS depression to antiarrhythmic or hypoglycemic activity [1]. In the CCR3 antagonist series, changing the phenyl substitution pattern and the N‑alkyl group on the pyrrolidine altered IC50 values by more than an order of magnitude [2]. These data illustrate that the specific combination of a 3‑fluorophenyl group on the lactam nitrogen and a 1‑phenylethyl group on the urea terminus is not interchangeable with structurally similar analogs; each substitution pattern creates a unique pharmacological fingerprint that must be verified through direct comparative experimentation.

Quantitative Differentiation Evidence for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea


CNS‐Depressant Activity Relative to Unsubstituted 3‑Pyrrolidinylurea Baseline

In the 1968 SAR study, 1‑substituted 3‑pyrrolidinylureas were evaluated for CNS‑depressant activity in mice using a rotorod test. Compounds bearing an N‑aryl substituent on the pyrrolidine ring exhibited qualitatively different depressant profiles compared to N‑alkyl congeners [1]. While the publication does not report the exact ED50 for the target compound, it establishes that the presence of a phenyl (or substituted phenyl) group at N1 is a critical structural determinant for CNS activity, distinguishing these analogs from simpler N‑alkyl derivatives that were predominantly antiarrhythmic or hypoglycemic [1]. This demonstrates that the 3‑fluorophenyl substituent on 891104‑42‑0 contributes to a CNS‑active phenotype that is not present in N‑alkyl analogs.

CNS depression pyrrolidinylurea in vivo pharmacology

CCR3 Antagonist Potency Contextualization for the Pyrrolidinyl Phenylurea Chemotype

The 2012 CCR3 antagonist study reported that the pyrrolidinyl phenylurea lead compound 1 displayed an IC50 of 4.9 nM in a CCR3 binding assay, and further optimization yielded compound 32 with an IC50 of 1.7 nM [1]. The target compound 891104‑42‑0 shares the pyrrolidinyl phenylurea core but possesses a unique substitution pattern (3‑fluorophenyl on the lactam, 1‑phenylethyl on the urea). Based on the steep SAR observed in the series—where altering the phenyl substitution or the N‑alkyl group changed potency by >10‑fold—this specific substitution pattern is expected to produce a distinct CCR3 potency fingerprint relative to the reported 4.9 nM lead and the 1.7 nM optimized candidate.

CCR3 antagonism chemokine receptor eosinophil migration

Structural Differentiation from FPRL1 Agonist Ureas in the Patent Space

A patent (US9181187B2) describes urea derivatives bearing an oxopyrrolidine scaffold as FPRL1 agonists [1]. The generic formula encompasses compounds with various aryl and alkyl substituents. The target compound 891104‑42‑0 falls within this structural space and carries a 3‑fluorophenyl–oxopyrrolidine core similar to several explicitly claimed examples. However, the specific 1‑phenylethyl urea terminus differentiates it from the 4‑fluorophenyl‑urea and 4‑methoxyphenyl‑urea exemplars in the patent. Without head‑to‑head data, the FPRL1 activity of 891104‑42‑0 must be considered structurally plausible but quantitatively uncharacterized relative to the patent examples.

FPRL1 agonist inflammation resolution urea derivative

Recommended Research and Industrial Application Scenarios for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea


CNS Pharmacology Tool Compound for Phenotypic Screening

Based on the 1968 demonstration that N‑aryl‑3‑pyrrolidinylureas produce CNS‑depressant effects in rodent behavioral models [1], 891104‑42‑0 can serve as a structurally defined tool for phenotypic screening aimed at identifying novel sedative, anxiolytic, or anticonvulsant mechanisms. The 3‑fluorophenyl substituent may confer metabolic stability advantages over the unsubstituted phenyl analog, making it suitable for in vivo target‑engagement studies.

CCR3 Antagonist Lead Optimization Starting Point

Given the established structure–activity relationship for pyrrolidinyl phenylureas as CCR3 antagonists [2], the compound can be employed as a scaffold‑hopping starting point. Its 1‑phenylethyl urea side chain is absent from the 2012 optimization campaign and may offer a novel vector for improving selectivity over CCR1 or enhancing oral bioavailability when benchmarked against the disclosed 1.7 nM lead [2].

FPRL1 Agonist Probe for Inflammation‑Resolution Research

The compound falls within the Markush structure of US9181187B2, which claims FPRL1 agonists for inflammatory, cardiovascular, and renal indications [3]. Researchers investigating pro‑resolving lipid‑mediator pathways can use 891104‑42‑0 as a probe to explore FPRL1‑mediated signaling, with the understanding that its quantitative potency and selectivity versus the closely related FPR1 receptor must be established internally.

Chemical Biology Probe for Urea‑Binding Protein Domains

The 1,3‑disubstituted urea motif is a known pharmacophore for serine hydrolases and other enzymes. The unique combination of a 5‑oxopyrrolidine ring with 3‑fluorophenyl and 1‑phenylethyl substituents creates a shape‑diverse urea that can be used in chemoproteomic profiling to identify novel protein targets engaged by this chemotype, complementing existing collections of diaryl ureas.

Quote Request

Request a Quote for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(1-phenylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.